molecular formula C14H22INO2 B4970971 N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine

N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine

Cat. No. B4970971
M. Wt: 363.23 g/mol
InChI Key: QHURUTPUZYYQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMPY is a selective ligand for the sigma-2 receptor, which is a protein that is involved in various cellular processes.

Mechanism of Action

N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine acts as a selective ligand for the sigma-2 receptor, which is a protein that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The binding of N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine to the sigma-2 receptor leads to the activation of various signaling pathways, which can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the modulation of neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine in lab experiments is its selectivity for the sigma-2 receptor, which allows for the specific targeting of cancer cells. However, one of the limitations of using N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for research on N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine, including the development of more selective ligands for the sigma-2 receptor, the investigation of its potential therapeutic applications in various conditions, and the exploration of its mechanisms of action. Further research is also needed to assess the potential toxicity of N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine and its derivatives, as well as their pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine involves several steps, including the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with 2-chloro-N,N-dimethylethylamine to form N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine has been extensively studied for its potential therapeutic applications, including its use as a diagnostic tool for cancer and neurodegenerative diseases. It has also been investigated for its potential use as a therapeutic agent for various conditions, including depression, anxiety, and addiction.

properties

IUPAC Name

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO2/c1-14(2,3)16-8-9-17-10-11-18-13-7-5-4-6-12(13)15/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHURUTPUZYYQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOCCOC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine

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